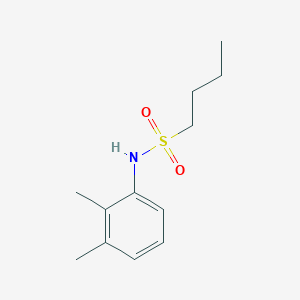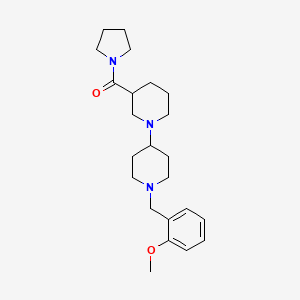
N-(2,3-dimethylphenyl)-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1-butanesulfonamide, also known as DBDS-NH2, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-1-butanesulfonamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of protein modification. This compound has been found to selectively modify cysteine residues in proteins, which can be used to study the structure and function of proteins. Additionally, this compound has been used in the development of novel bioconjugation strategies for the synthesis of protein-drug conjugates.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-1-butanesulfonamide involves the reaction of the sulfonamide group with cysteine residues in proteins. This reaction results in the formation of a covalent bond between the sulfonamide group and the thiol group of cysteine. This covalent modification can alter the structure and function of the protein, which can be used to study the role of specific cysteine residues in protein function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its protein modification properties, this compound has been found to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been found to have antitumor properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-1-butanesulfonamide has several advantages for use in lab experiments. This compound is highly selective for cysteine residues in proteins, which allows for specific modification of target proteins. Additionally, this compound is stable under a wide range of experimental conditions, which makes it suitable for use in a variety of experiments. However, there are also limitations to the use of this compound in lab experiments. This compound can be difficult to synthesize and purify, which can limit its availability. Additionally, the covalent modification of cysteine residues can alter the structure and function of proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(2,3-dimethylphenyl)-1-butanesulfonamide in scientific research. One potential application is in the development of novel protein-drug conjugates for targeted drug delivery. Additionally, this compound could be used to study the role of specific cysteine residues in disease states, such as cancer and inflammation. Further research is needed to optimize the synthesis and purification of this compound and to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, including its selectivity for cysteine residues in proteins and its stability under a wide range of experimental conditions. However, there are also limitations to the use of this compound in lab experiments, including its difficult synthesis and the potential for altered protein function. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
N-(2,3-dimethylphenyl)-1-butanesulfonamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with butylamine. The resulting product is purified through recrystallization to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-4-5-9-16(14,15)13-12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNVAYIONMRBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5467604.png)
![N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B5467605.png)
![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467618.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5467625.png)
![6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467629.png)
![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5467638.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)
![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)

![2-chloro-4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)